Scientific Field: Physical Chemistry
Summary of the Application: Gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane (TFO), a molecule which has shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes, are explored using a variety of quantum chemistry models and rotational spectroscopy.
Methods of Application: The potential surface governing the interaction of the two molecules is rapidly explored using the artificial bee colony algorithm for homodimer candidates that are subsequently optimized by quantum chemistry methods.
Results or Outcomes: The experimental results suggest that the B3LYP-D3BJ/def2-TZVP model chemistry is the most reliable and provides excellent estimates of spectroscopic constants.
Scientific Field: Neurobiology
Summary of the Application: TFPP has been reported to have in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways.
Methods of Application: The specific experimental procedures and technical details would depend on the particular neurobiological study being performed.
Results or Outcomes: The neuroprotective effects of TFPP could have potential therapeutic implications for neurodegenerative diseases.
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 3-(Trifluoromethyl)benzenepropanol-d4 is an intermediate in the synthesis of Cinacalcet-d4 Hydrochloride.
Methods of Application: The specific experimental procedures and technical details would depend on the particular synthesis being performed.
Results or Outcomes: Cinacalcet is used in clinical trials for secondary hyperparathyroidism.
Scientific Field: Material Science
Summary of the Application: TFPP is used in the production of various materials due to its unique chemical properties.
Methods of Application: The specific experimental procedures and technical details would depend on the particular material being synthesized.
Results or Outcomes: The results can vary greatly depending on the specific conditions and parameters of each experiment.
Scientific Field: Analytical Chemistry
Summary of the Application: TFPP has shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes.
Results or Outcomes: The experimental results suggest that the B3LYP-D3BJ/def2-TZVP model chemistry is the most reliable and provides excellent estimates of spectroscopic constants.
3,3,3-Trifluoro-2-phenylpropan-1-ol is an organofluorine compound characterized by a trifluoromethyl group attached to a phenyl ring at the second position and a hydroxyl group at the first position. Its molecular formula is , and it has a molecular weight of approximately 190.16 g/mol. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various chemical and biological applications .
Research indicates that compounds with similar structures to 3,3,3-Trifluoro-2-phenylpropan-1-ol may interact with various biological receptors and enzymes. These interactions can influence biochemical pathways, potentially leading to therapeutic effects. The trifluoromethyl and hydroxyl groups contribute to its unique binding affinity and selectivity for specific molecular targets, which may result in distinct biological activities .
The synthesis of 3,3,3-Trifluoro-2-phenylpropan-1-ol typically involves the reduction of 3-(3-trifluoromethyl)phenylpropionic acid. Various synthetic routes have been explored, including:
This compound finds utility in several fields:
Interaction studies have shown that 3,3,3-Trifluoro-2-phenylpropan-1-ol can affect various molecular targets due to its structural features. The trifluoromethyl group enhances metabolic stability while allowing for further modifications through the hydroxyl group. This versatility makes it a valuable compound for exploring new therapeutic avenues and material applications.
Several compounds exhibit structural similarities to 3,3,3-Trifluoro-2-phenylpropan-1-ol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(Trifluoromethyl)phenylacetone | Trifluoromethyl group on a phenylacetone backbone | Lacks hydroxyl functionality |
3-(Trifluoromethyl)benzaldehyde | Contains a trifluoromethyl group on a benzaldehyde | Aldehyde functional group instead of alcohol |
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol | Contains multiple fluorine atoms | More fluorinated structure affecting reactivity |
The uniqueness of 3,3,3-Trifluoro-2-phenylpropan-1-ol lies in its combination of both a trifluoromethyl group and a hydroxyl group. This combination confers distinct chemical properties that enhance its metabolic stability and allow for diverse chemical modifications. Such features make it particularly versatile for applications in both research and industry .